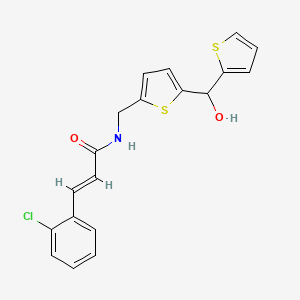

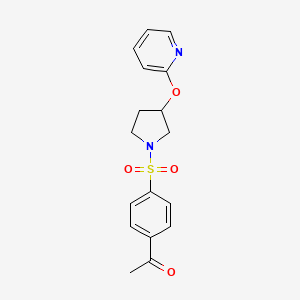

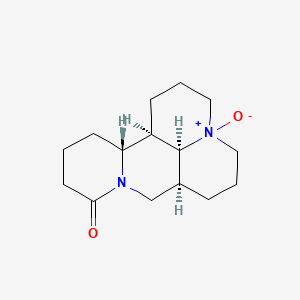

3,4-difluoro-N-(3-hydroxy-3-(1-methyl-1H-pyrrol-2-yl)propyl)benzamide

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

This compound belongs to the class of organic compounds known as thiazolecarboxamides .

Synthesis Analysis

3-Amino-5-hydroxypyrazole was used in the synthesis of 2,6-difluoro-N-(3-methoxy-1H-pyrazolo[3,4-b]pyridine-5-yl)-3-(propylsulfonamidio)benzamide and heteroaromatic 3-hydroxy-5,6-diphenylpyrazolo[3,4-b]pyridines . A new material-poly {methyl propyl siloxane} (PMDFPS) sensitive to toxic organophosphate vapor was synthesized with 2,3-difluorophenol, allyl bromide and poly (methyl hydrosiloxane) as raw materials, via O-alkylation, Claisen rearrange reaction and hydrosilylation reaction .Chemical Reactions Analysis

In the electrostatic region, the benzene ring of the indazole hovered in the blue blocks, indicating that electropositivity was beneficial for the antifungal activity . It reacts with uranyl salts [UO2(NO3)2] in aqueous acidic solution to afford mono nuclear complexes ([UO2(dpp)(Hdpp)2(H2O)]ClO4) .Scientific Research Applications

Suzuki–Miyaura Coupling

3,4-difluoro-N-(3-hydroxy-3-(1-methyl-1H-pyrrol-2-yl)propyl)benzamide: has been employed in Suzuki–Miyaura (SM) cross-coupling reactions. The SM coupling is a powerful transition metal-catalyzed carbon–carbon bond-forming reaction. It combines chemically distinct fragments under mild conditions, making it widely applicable. In SM coupling, the compound serves as an organoboron reagent, facilitating the formation of new C–C bonds. The process is environmentally benign and tolerant of various functional groups .

Antimicrobial Activity

Newly synthesized difluoromethylated derivatives of this compound have been evaluated for their in vitro antibacterial and antifungal activity. These derivatives exhibit potential against microorganisms such as Staphylococcus aureus, Bacillus subtilis, Escherichia coli, S. typhi, Candida albicans, and Aspergillus niger .

Protodeboronation in Organic Synthesis

The compound’s boron moiety can be strategically utilized in protodeboronation reactions. These reactions involve the removal of boron groups from boronic esters. Such transformations have been applied in the synthesis of complex molecules, including natural products and pharmaceutical intermediates. For instance, protodeboronation has been used in the formal total synthesis of δ-®-coniceine and indolizidine 209B .

Other Applications

While the above areas highlight its primary uses, further research may uncover additional applications. For instance, the compound’s unique structural features could inspire investigations into its interactions with biological targets, potential drug development, or materials science.

Mechanism of Action

Safety and Hazards

Avoid dust formation. Avoid breathing mist, gas or vapours. Avoid contacting with skin and eye. Use personal protective equipment. Wear chemical impermeable gloves. Ensure adequate ventilation. Remove all sources of ignition. Evacuate personnel to safe areas. Keep people away from and upwind of spill/leak .

Future Directions

2,6-Difluorobenzoic acid has been used in the synthesis of 2,6-difluoro-N-(3-methoxy-1H-pyrazolo[3,4-b]pyridine-5-yl)-3-(propylsulfonamidio)benzamide and methyl 2,6-difluorobenzoate . A new material-poly {methyl [3-(2-hydroxy-3,4-difluoro)phenyl]propyl siloxane} (PMDFPS) sensitive to toxic organophosphate vapor was synthesized with 2,3-difluorophenol, allyl bromide and poly (methyl hydrosiloxane) as raw materials, via O-alkylation, Claisen rearrange reaction and hydrosilylation reaction .

properties

IUPAC Name |

3,4-difluoro-N-[3-hydroxy-3-(1-methylpyrrol-2-yl)propyl]benzamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H16F2N2O2/c1-19-8-2-3-13(19)14(20)6-7-18-15(21)10-4-5-11(16)12(17)9-10/h2-5,8-9,14,20H,6-7H2,1H3,(H,18,21) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YKFPUEPAFREXOJ-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN1C=CC=C1C(CCNC(=O)C2=CC(=C(C=C2)F)F)O |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H16F2N2O2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

294.30 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

3,4-difluoro-N-(3-hydroxy-3-(1-methyl-1H-pyrrol-2-yl)propyl)benzamide | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![4-((4-(benzo[d][1,3]dioxol-5-ylmethyl)piperazin-1-yl)methyl)-6-chloro-2H-chromen-2-one](/img/structure/B2639070.png)

![(E)-4-(Dimethylamino)-N-[4,4-dimethyl-1-(1-methylpyrazol-3-yl)pentyl]but-2-enamide](/img/structure/B2639072.png)

![1-[6-(3,4-dimethylphenyl)pyridazin-3-yl]-N-(2-pyridin-3-ylethyl)piperidine-3-carboxamide](/img/structure/B2639081.png)